![molecular formula C23H21NO3 B2492626 N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide CAS No. 2320953-41-9](/img/structure/B2492626.png)

N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydrobenzofuran is a chemical compound used as a building block in organic synthesis . It’s an intermediate formed during catalytic hydrodeoxygenation of benzofuran . The biphenyl structure is a key component in many pharmaceuticals and organic materials due to its rigid and planar structure.

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans has been studied extensively. One method involves a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . Another approach involves a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes .

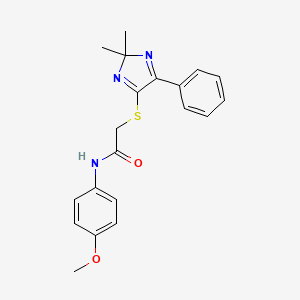

Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzofuran consists of a five-membered ring fused to a benzene ring, with an oxygen atom adjacent to the aromatic system . The biphenyl component consists of two connected phenyl rings.

Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofuran are diverse. For instance, a 2-(allyloxy)aryl radical generated in situ can undergo intramolecular addition of a double bond to afford an alkyl radical intermediate .

Physical And Chemical Properties Analysis

2,3-Dihydrobenzofuran is a liquid at room temperature with a refractive index of 1.549 and a density of 1.065 g/mL at 25 °C . It’s soluble in alcohol, carbon disulfide, chloroform, and diethyl ether .

Applications De Recherche Scientifique

Synthesis of Sulfonyl Coumarins

This compound is used in the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through the reaction of 2-(allyloxy)anilines, sulfur dioxide, and aryl propiolates . During the reaction process, a 2-(allyloxy)aryl radical is generated in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate .

2. Inhibitor of Fungi, Bacteria, and Virus Protein 2,3-Dihydrobenzofuran derivatives, including this compound, have been investigated for their binding affinity, molecular dynamics, and ADMET properties as inhibitors of fungi, bacteria, and virus protein . The study used molecular docking and molecular dynamics, as well as ADMET studies, to explore the potential of these compounds .

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives

This compound is involved in the synthesis of Benzofuro[3,2-b]indol-3-one derivatives via a dearomative process . The reaction proceeds smoothly under certain conditions and produces the cycloadduct in a significant yield .

Production of Anti-inflammatory Compounds

2,3-Dihydrobenzofuran derivatives, including this compound, have been used in the cultivation of cells to evaluate the production of anti-inflammatory compounds . The study aimed to increase the production of these compounds under photoperiod and dark conditions .

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-(3-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c1-26-20-6-4-5-18(13-20)16-9-11-17(12-10-16)23(25)24-14-19-15-27-22-8-3-2-7-21(19)22/h2-13,19H,14-15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIWHXHLERJHKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)

![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)

![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)

![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)

![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)

![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)

![2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2492553.png)

![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)

![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)

![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)